1-[3-methoxy-4-(pentyloxy)benzyl]-5-methyl-1H-indole-2,3-dione
Description
Properties
IUPAC Name |
1-[(3-methoxy-4-pentoxyphenyl)methyl]-5-methylindole-2,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO4/c1-4-5-6-11-27-19-10-8-16(13-20(19)26-3)14-23-18-9-7-15(2)12-17(18)21(24)22(23)25/h7-10,12-13H,4-6,11,14H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFPXHSNOWCSVKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=C(C=C(C=C1)CN2C3=C(C=C(C=C3)C)C(=O)C2=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[3-methoxy-4-(pentyloxy)benzyl]-5-methyl-1H-indole-2,3-dione typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the indole core: This can be achieved through the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone under acidic conditions to form the indole ring.
Functionalization of the indole ring:
Industrial production methods for this compound would likely involve optimization of these synthetic steps to ensure high yield and purity, as well as scalability for large-scale production.
Chemical Reactions Analysis
1-[3-methoxy-4-(pentyloxy)benzyl]-5-methyl-1H-indole-2,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The methoxy and pentyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions, using reagents such as alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[3-methoxy-4-(pentyloxy)benzyl]-5-methyl-1H-indole-2,3-dione has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s structural similarity to natural indole derivatives makes it a useful tool in studying biological processes and pathways.
Medicine: Indole derivatives are known for their pharmacological activities, and this compound may have potential as a lead compound in drug discovery and development.
Mechanism of Action
The mechanism of action of 1-[3-methoxy-4-(pentyloxy)benzyl]-5-methyl-1H-indole-2,3-dione involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Indole-2,3-dione Core
Compounds sharing the indole-2,3-dione scaffold exhibit diverse bioactivities and physicochemical properties depending on substituent patterns:
- 4-Methoxy-1H-Indole-2,3-dione (): A simpler analogue with a single methoxy group at the 4-position (C₉H₇NO₃). Its lower molecular weight (177.16 g/mol) and lack of extended alkyl chains result in reduced lipophilicity compared to the target compound.
- 1-(4-Methoxyphenyl)-5-methyl-N’-(2-oxoindolin-3-ylidene)-1H-1,2,3-triazole-4-carbohydrazide (): Incorporates a triazole-carbohydrazide linker (C₂₀H₁₇N₅O₃). The 4-methoxyphenyl group parallels the target’s benzyl substitution, but the triazole moiety introduces hydrogen-bonding capacity, which may enhance crystallinity (as confirmed by X-ray diffraction) .
Derivatives with Varied Aryl Substituents
Aryl substituents critically influence electronic and steric properties:
- 3-(3-Hydroxy-1,4-dioxo-1,4-dihydronaphthalen-2-yl)-1-(4-methoxyphenyl)-2-phenyl-1H-benzo[f]indole-4,9-dione (): Features a naphthoquinone-fused indole system, increasing π-conjugation and redox activity. The 4-methoxyphenyl group mirrors the target’s substitution but lacks the pentyloxy chain, reducing hydrophobicity .
- 2-[4-(3-Methyl-5-thioxo-4-phenyl-1,2,4-triazolidin-3-yl)phenyl]isoindoline-1,3-dione (13c, ): Contains a thioxo-triazolidine group (C₂₃H₁₈N₄O₂S). The sulfur atom introduces polarizable electron density, contrasting with the target’s alkoxy-dominated electronic profile. High thermal stability (m.p. >300°C) is attributed to rigid aromatic stacking .
Influence of Alkoxy Chain Length on Physicochemical Properties
Alkoxy chains modulate solubility and membrane permeability:
- The target compound’s pentyloxy chain (C₅H₁₁O) enhances lipophilicity compared to shorter alkoxy groups (e.g., methoxy or ethoxy). This property is critical for bioavailability, as seen in piperazine-2,3-dione derivatives (), where increased ClogP values correlate with improved anthelmintic activity .
- In contrast, 4-Methoxy-1H-Indole-2,3-dione () lacks extended alkyl chains, favoring aqueous solubility but limiting membrane penetration .
Tabulated Comparison of Key Compounds
Biological Activity
1-[3-Methoxy-4-(pentyloxy)benzyl]-5-methyl-1H-indole-2,3-dione is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities, particularly in the context of cancer therapy. This article explores the compound's synthesis, biological activity, mechanisms of action, and relevant case studies.
Synthesis
The compound can be synthesized through a multi-step process involving the reaction of indole derivatives with various substituents. The detailed synthetic pathway includes:
- Formation of the indole core : Starting from 5-methylindole, which undergoes functionalization to introduce the benzyl group.
- Substitution reactions : The introduction of methoxy and pentyloxy groups at specific positions on the benzyl ring.
- Finalization : The dione structure is completed through oxidation steps.
Anticancer Properties
Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines. Its activity has been evaluated using several assays, including MTT assays that measure cell viability.
Table 1: Cytotoxic Activity Against Cancer Cell Lines
The compound shows a preferential activity against triple-negative breast cancer cells (MDA-MB-468), indicating its potential as a selective anticancer agent.
The mechanisms through which this compound exerts its biological effects include:
- Inhibition of Key Enzymes : The compound may inhibit enzymes such as thymidylate synthase and histone deacetylases (HDAC), which are crucial for cancer cell proliferation and survival.
- Induction of Apoptosis : Studies suggest that it triggers apoptotic pathways in cancer cells, leading to programmed cell death.
- Synergistic Effects : When combined with other chemotherapeutic agents like gefitinib, it shows enhanced efficacy, suggesting a synergistic mechanism that could improve treatment outcomes for resistant cancer types.
Case Studies
Several studies have highlighted the effectiveness of this compound in preclinical models:
- Study on MCF-7 and MDA-MB-468 Cells : This study demonstrated that treatment with the compound resulted in reduced cell viability and increased apoptosis markers compared to untreated controls .
- Combination Therapy Research : In another investigation, combining this compound with gefitinib resulted in a significant reduction in tumor growth in xenograft models of breast cancer .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
